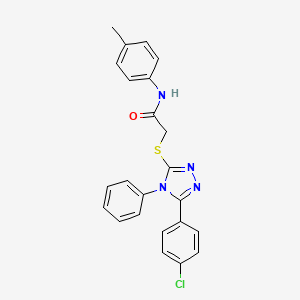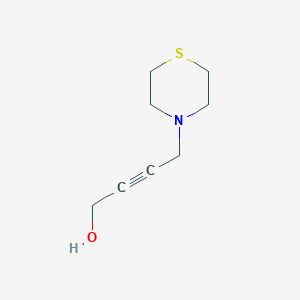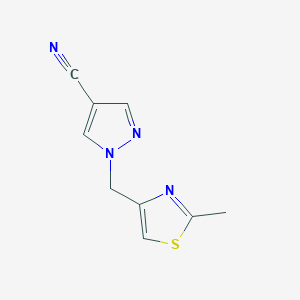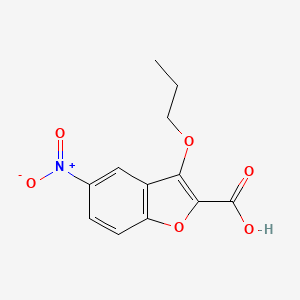
5-Nitro-3-propoxybenzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran compound can then undergo further reactions to introduce the propoxy group and carboxyl group.
Industrial Production Methods
Industrial production of 5-Nitro-3-propoxybenzofuran-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs. The scalability of the nitration and subsequent functionalization steps is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-3-propoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and palladium catalysts are employed for substitution reactions.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Alcohol derivatives: Formed by the reduction of the carboxylic acid group.
Substituted benzofurans: Formed by substitution reactions at the nitro group position.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Nitro-3-propoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial and anti-tumor effects . The benzofuran ring structure also contributes to its biological activity by facilitating interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
5-Nitrobenzofuran-2-carboxylic acid: Lacks the propoxy group, which may affect its biological activity.
3-Propoxybenzofuran-2-carboxylic acid: Lacks the nitro group, which is crucial for its antibacterial properties.
5-Nitro-2-furoic acid: A furan derivative with similar nitro and carboxyl groups but different ring structure.
Uniqueness
5-Nitro-3-propoxybenzofuran-2-carboxylic acid is unique due to the presence of both the nitro and propoxy groups on the benzofuran ring. This combination of functional groups enhances its biological activity and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11NO6 |
|---|---|
Molecular Weight |
265.22 g/mol |
IUPAC Name |
5-nitro-3-propoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO6/c1-2-5-18-10-8-6-7(13(16)17)3-4-9(8)19-11(10)12(14)15/h3-4,6H,2,5H2,1H3,(H,14,15) |
InChI Key |
ILWZLTJMNKQPNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


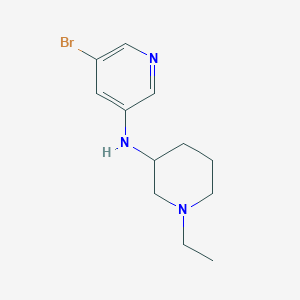
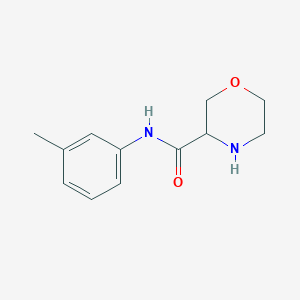
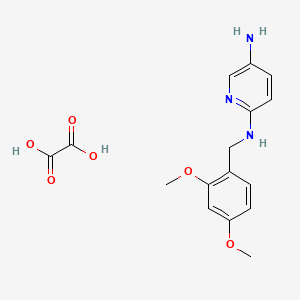
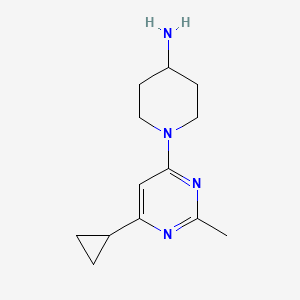

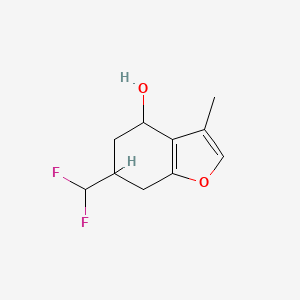

![5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11778331.png)


![2-(Difluoromethoxy)-7-iodobenzo[d]oxazole](/img/structure/B11778350.png)
